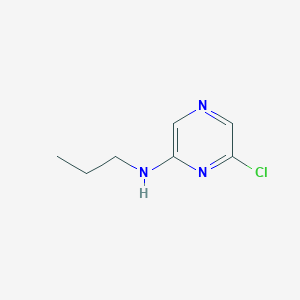

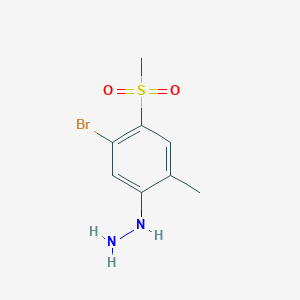

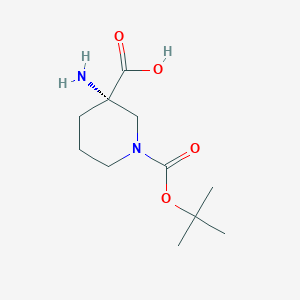

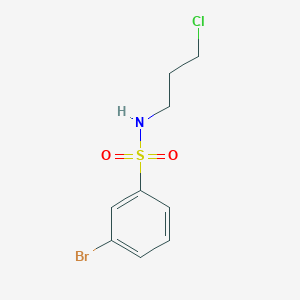

![molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4](/img/structure/B1346472.png)

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Descripción general

Descripción

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as heterocycles. The structure of this compound includes a thieno[3,2-b]pyrrole core, which is a fused ring system combining a thiophene ring and a pyrrole ring, with a carboxylate group attached to the ethyl ester at the 5-position.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting materials that are functionalized pyrrole derivatives. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material to synthesize new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles . Additionally, the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, a key intermediate, was achieved through the interaction of a thienopyridine amino ester with 2,5-dimethoxytetrahydrofuran in an acidic medium .

Molecular Structure Analysis

The molecular structure and properties of similar ethyl pyrrole-2-carboxylate derivatives have been characterized using various spectroscopic methods and quantum chemical calculations. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied using NMR, UV-Vis, FT-IR, and Mass spectroscopy, along with DFT calculations . These studies provide insights into the electronic transitions, vibrational modes, and molecular interactions within the molecule.

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups that facilitate various chemical reactions. For instance, the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazides leads to the formation of hydrazide-hydrazone derivatives . These reactions are typically exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the formation of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives are often determined by their molecular structure. The presence of hydrogen bonding, as indicated by vibrational analysis and AIM theory, suggests that these compounds can form dimers in the solid state . The binding energy of these intermolecular interactions and the nature of the hydrogen bonds can be quantified using topological parameters. Additionally, the electrophilicity index indicates the molecule's ability to act as an electrophile, while local reactivity descriptors such as Fukui functions and softness can identify reactive sites within the molecule .

Aplicaciones Científicas De Investigación

-

Antiviral Activity

- Field : Medicinal Chemistry

- Application : Compounds with a thieno[3,2-b]pyrrole skeleton, such as thieno[3,2-b]pyrrole-5-carboxamides, have been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity .

- Results : The compounds were found to have a broad spectrum of antiviral activity .

-

Inhibition of Hepatitis C Virus

- Field : Medicinal Chemistry

- Application : Some thieno[3,2-b]pyrrolecarboxamides have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

- Results : The compounds were found to have strong activity against the hepatitis C virus .

-

Inhibition of KDM1A and LSD1 Demethylases

- Field : Oncology

- Application : Thienopyrrole compounds have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This has implications for cancer research, as the activity of demethylases is elevated in many types of cancer cells .

- Results : The compounds were found to inhibit the KDM1A and LSD1 demethylases .

-

Synthesis of Biologically Active Compounds

- Field : Medicinal Chemistry

- Application : Derivatives of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can be used for the synthesis of biologically active compounds of the thienopyrrole series . They also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .

- Results : The compounds were found to be useful in the synthesis of biologically active compounds .

-

Inhibition of Neurotropic Alphaviruses

-

Inhibition of Flaviviruses

-

Synthesis of Biologically Active Compounds

- Field : Medicinal Chemistry

- Application : Derivatives of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can be used for the synthesis of biologically active compounds of the thienopyrrole series . They also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .

- Results : The compounds were found to be useful in the synthesis of biologically active compounds .

-

Antitubercular Activity

-

Construction of π-Conjugated Fused Systems for Optoelectronics

- Field : Optoelectronics

- Application : Derivatives of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .

- Results : The compounds were found to be useful in the construction of π-conjugated fused systems for optoelectronics .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUDZFMRKHHPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303309 | |

| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

46193-76-4 | |

| Record name | 46193-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.